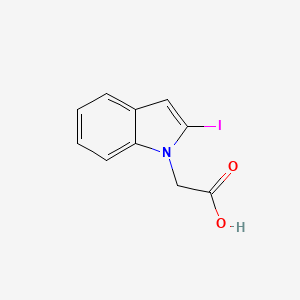

2-(2-Iodo-1H-indol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c11-9-5-7-3-1-2-4-8(7)12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPURTUDFGOUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 2 Iodo 1h Indol 1 Yl Acetic Acid and Its Analogs

Directed Synthesis Approaches to the 2-(2-Iodo-1H-indol-1-yl)acetic Acid Scaffold

The construction of the this compound molecule requires controlled methods for both N-alkylation of the indole (B1671886) ring and regioselective iodination at the C2 position. These two key steps can be performed in different orders to achieve the desired product.

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of reaction. Therefore, achieving selective iodination at the C2 position presents a synthetic challenge that requires specific strategies to override the inherent reactivity of the indole ring.

Common electrophilic iodinating agents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). nih.gov However, these reagents almost exclusively yield 3-iodoindoles. To direct iodination to the C2 position, one common strategy involves metalation of the C2 position followed by quenching with an iodine source. This is typically achieved by treating an N-protected indole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the C2 position, followed by the addition of iodine.

Another approach involves the use of specific catalysts or reaction conditions that can alter the regioselectivity. While direct C5-H iodination has been reported using specific radical pathways rsc.org, and iodine-promoted tandem reactions can lead to functionalization at the C2-position via 3-iodo-3H-indol-1-ium intermediates acs.org, direct and high-yielding C2-iodination of a simple indole-1-acetic acid remains a targeted synthetic goal. The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can activate molecular iodine, forming a more electrophilic iodine species that may react differently depending on the substrate and conditions. nih.gov

A summary of common iodination reagents and their typical outcomes is presented below.

| Reagent/System | Typical Position of Iodination | Notes |

| I₂ / Base | C3 | Standard electrophilic substitution. |

| N-Iodosuccinimide (NIS) | C3 | A mild and common iodinating agent. nih.gov |

| 1. n-BuLi / 2. I₂ | C2 | Requires N-protection; proceeds via C2-lithiation. |

| Ag₂SO₄ / I₂ | Varies | Activates I₂; regioselectivity is substrate-dependent. nih.gov |

| NIS / p-toluenesulfonic acid | Para to activating groups | Used for activated aromatic systems. nih.gov |

The introduction of the acetic acid moiety at the N1 position of the indole ring is a crucial step. This is most commonly achieved via nucleophilic substitution, where the deprotonated indole nitrogen attacks an acetic acid derivative containing a leaving group.

A highly effective and widely used method involves the reaction of indole with an ethyl bromoacetate (B1195939) in the presence of a base and a phase-transfer catalyst. For instance, indole can be treated with ethyl 2-bromoacetate using sodium hydroxide (B78521) as the base and tetra-n-butylammonium bromide as the catalyst in a biphasic benzene (B151609)/water system, affording the N-alkylated product in high yield. chemicalbook.com

Alternative and more recent methods have also been developed. These include:

Iron-Catalyzed N-Alkylation : A one-pot, two-step procedure can be used where an indoline (B122111) is first N-alkylated using an alcohol in the presence of an iron complex catalyst, followed by oxidation to the corresponding N-alkylated indole. nih.gov

Aqueous Microdroplet Reactions : A one-step, three-component reaction between an indole, an amine, and an aldehyde in aqueous microdroplets has been shown to produce N-alkylation products, which contrasts with the C-alkylation products typically seen in bulk reactions. stanford.edu

Regioselective Control : The choice of catalyst and solvent can be critical in directing alkylation to the N1 position over other positions like C3 or C6, especially when using reactive alkylating agents like p-quinone methides. acs.org

| Method | Reagents | Key Features |

| Phase-Transfer Catalysis | Indole, Ethyl 2-bromoacetate, NaOH, Tetrabutylammonium bromide | High yield (e.g., 92%), practical for large scale. chemicalbook.com |

| Iron-Catalyzed Borrowing Hydrogen | Indoline, Alcohol, Iron complex catalyst, then oxidant | Two-step, one-pot procedure for selective N-alkylation. nih.gov |

| Microdroplet Reaction | Indole, Amine, Aldehyde | Chemoselective N-alkylation without a catalyst. stanford.edu |

The synthesis of this compound can be envisioned through a multistep sequence that combines the reactions described above. A plausible and common route would involve the initial N-alkylation of the indole ring followed by the regioselective iodination at the C2 position.

Proposed Synthetic Pathway:

Step 1: N-Alkylation. Synthesis of (1H-Indol-1-yl)acetic acid or its ester. This is typically achieved by reacting indole with an haloacetic acid ester (e.g., ethyl bromoacetate) under basic conditions, as detailed in section 2.1.2. chemicalbook.com Subsequent hydrolysis of the ester yields the carboxylic acid.

Step 2: C2-Iodination. The resulting (1H-Indol-1-yl)acetic acid is then subjected to a C2-selective iodination protocol. Given the directing effect of the N1-substituent and the inherent reactivity of the indole core, this step is challenging. A common laboratory approach involves the deprotonation of the C2 position with a strong organolithium base, followed by quenching the resulting anion with molecular iodine.

An alternative approach is the Fischer indole synthesis, which constructs the indole ring itself from precursors like a phenylhydrazine (B124118) and a ketone or aldehyde. youtube.com In principle, a suitably substituted keto-acid could be reacted with a phenylhydrazine to build the desired indole-acetic acid scaffold, with the iodine being introduced either before or after the cyclization. Automated multistep continuous flow systems have been developed for complex indole syntheses, demonstrating the robustness of such multistep approaches. nih.gov

Post-Synthetic Modifications and Functionalization of this compound

The this compound scaffold contains two primary sites for further chemical modification: the carboxylic acid group and the carbon-iodine bond on the indole nucleus. The reactivity of the C-I bond also allows for functionalization at the C2 position, often via transition metal-catalyzed cross-coupling reactions.

The carboxylic acid group is readily converted into a variety of other functional groups, enabling the synthesis of a diverse library of analogs. Standard organic transformations can be applied, including:

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) produces the corresponding ester. researchgate.net

Amide Formation : Coupling with a primary or secondary amine using reagents such as carbonyldiimidazole (CDI) or other standard peptide coupling agents yields amides. nih.gov This has been used to synthesize N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide from 2-indole acetic acid. nih.gov

Hydrazide Formation : Reaction with hydrazine (B178648) hydrate (B1144303) can convert an activated carboxylic acid derivative (like an acid chloride) into an acetohydrazide. For example, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl) acetohydrazide has been synthesized from the corresponding acid chloride. researchgate.net

These derivatizations are useful for modifying the physicochemical properties of the molecule and for creating prodrugs or bioconjugates.

| Derivative | Reagents | Resulting Functional Group |

| Methyl Ester | Methanol (B129727), DCC, DMAP | -COOCH₃ researchgate.net |

| Amide | Amine, Carbonyldiimidazole (CDI) | -CONHR |

| Sulfonate Ester | Amide derivative, Sulfonyl chloride | -CONH-Ar-OSO₂R' nih.gov |

| Acetohydrazide | Acid Chloride, Hydrazine Hydrate | -CONHNH₂ researchgate.net |

The electronic nature of substituents on the indole nucleus can significantly influence the reactivity and properties of the molecule. The iodine atom at the C2 position is particularly important as it can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The success of these subsequent reactions is influenced by other substituents on the indole ring. Electron-donating groups (like methoxy) and electron-withdrawing groups (like fluoro or cyano) on the benzene portion of the indole can alter the electron density of the heterocyclic ring, affecting reaction rates and yields. For example, in iodine-catalyzed coupling reactions of substituted indoles, both electron-rich and electron-poor indoles have been shown to react effectively, though yields can vary. beilstein-journals.orgnih.gov

The electronic influence of substituents on the indole π-system has been shown to correlate with the stability of DNA duplexes when indole derivatives are used as universal bases, highlighting the importance of these modifications. researchgate.net

The table below summarizes the effect of different substituents on the indole ring on the yield of a representative coupling reaction.

| Reactant 1 | Reactant 2 (Indole Derivative) | Product Yield (%) |

|---|

Data sourced from studies on the iodine-catalyzed synthesis of diindolylmethanes, which illustrates the influence of indole substituents on reaction yields. beilstein-journals.orgnih.gov

Generation of Hybrid Molecules and Bioconjugates for Research Probes

The strategic placement of an iodine atom at the C-2 position of the indole nucleus makes this compound a versatile building block for the synthesis of complex molecular probes and bioconjugates. The carbon-iodine bond serves as a highly effective "chemical handle" for palladium-catalyzed cross-coupling reactions, enabling the covalent linkage of the indole scaffold to other molecular entities. This approach is fundamental to creating hybrid molecules where the indole moiety can act as a core structure, a targeting group, or a modulator of the conjugated partner's properties.

The most prevalent methods for this purpose are the Sonogashira and Suzuki-Miyaura cross-coupling reactions. wikipedia.orglibretexts.org These reactions are prized for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making them exceptionally suitable for the synthesis of complex molecules, including fluorescent probes and bioconjugates for chemical biology research. wikipedia.orgnih.gov

Sonogashira Coupling for Probe Synthesis

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This methodology is particularly powerful for attaching alkyne-functionalized tags—such as fluorophores, biotin, or other reporter groups—directly to the indole C-2 position.

A representative application is the synthesis of a fluorescent research probe. In this process, this compound can be coupled with a terminal alkyne derivative of a fluorescent dye. The resulting hybrid molecule joins the indole-1-acetic acid structure with a fluorescent reporter, creating a tool that could be used for imaging or tracking interactions within biological systems. The indole portion might influence cellular uptake or protein binding, while the fluorophore provides a detectable signal.

Detailed research on analogous systems, such as the modification of brominated tryptophan residues in peptides, demonstrates the feasibility and conditions for such transformations on complex biomolecules. nih.gov These studies show that with optimization of the palladium catalyst, ligand, and base, high yields of the desired bioconjugate can be achieved under relatively mild conditions (e.g., 65 °C), which helps preserve the integrity of both coupling partners. nih.gov

Table 1: Example of Hybrid Probe Synthesis via Sonogashira Coupling

| Reactant 1 | Reactant 2 (Example) | Hybrid Molecule Product | Potential Application | Coupling Reaction |

|---|---|---|---|---|

| This compound | Ethynyl-BODIPY (a fluorescent dye) | 2-(2-(BODIPY-ethynyl)-1H-indol-1-yl)acetic acid | Fluorescent labeling of auxin-binding proteins, cellular imaging. | Sonogashira |

| This compound | Propargyl-Biotin | 2-(2-(Biotin-propargyl)-1H-indol-1-yl)acetic acid | Affinity-based protein profiling (ABPP), target identification. | Sonogashira |

Suzuki-Miyaura Coupling for Diverse Architectures

Similarly, the Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid or ester) with an organohalide, offers another robust route to C-C bond formation at the indole C-2 position. libretexts.orgacs.org This reaction is renowned for its mild conditions, low toxicity of reagents, and exceptional functional group tolerance. nih.govnih.gov

This method allows for the introduction of a wide variety of aryl or heteroaryl groups onto the indole scaffold. For instance, coupling this compound with a boronic acid-substituted reporter molecule would yield a bi-aryl type hybrid molecule. This strategy is widely used to synthesize complex drug-like molecules and functional organic materials. acs.orgnih.gov The choice of boronic acid partner allows for the precise tuning of the final probe's electronic, steric, and biological properties.

Table 2: Potential Hybrid Structures via Suzuki-Miyaura Coupling

| Indole Substrate | Boronic Acid Partner (Example) | Resulting Hybrid Structure Core | Potential Research Application | Coupling Reaction |

|---|---|---|---|---|

| This compound | 4-Formylphenylboronic acid | 2-(2-(4-Formylphenyl)-1H-indol-1-yl)acetic acid | Precursor for Schiff base condensation with amines or hydrazines to form larger probes. | Suzuki-Miyaura |

| This compound | Pyridine-3-boronic acid | 2-(2-(Pyridin-3-yl)-1H-indol-1-yl)acetic acid | Probe for studying metalloproteins; altering solubility and electronic properties. | Suzuki-Miyaura |

These palladium-catalyzed transformations underscore the utility of this compound as a key intermediate for constructing sophisticated molecular tools for chemical biology and medicinal chemistry research.

Iii. Structural Characterization and Spectroscopic Analysis of 2 2 Iodo 1h Indol 1 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(2-Iodo-1H-indol-1-yl)acetic acid. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their chemical environment.

In the ¹H NMR spectrum of this compound, specific signals would correspond to each unique proton in the molecule. The protons of the acetic acid methylene (B1212753) group (-CH₂-) are expected to appear as a singlet, as they lack adjacent protons for spin-spin coupling. The protons on the benzene (B151609) portion of the indole (B1671886) ring would typically appear as a complex pattern of multiplets in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The single proton at the C3 position of the indole ring would also produce a distinct signal.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct peaks for the carboxyl carbon (-COOH), the methylene carbon (-CH₂-), the iodine-bearing C2 carbon, and the remaining seven carbons of the indole ring. The chemical shifts are influenced by the electronegativity of neighboring atoms; for instance, the C2 carbon directly attached to the iodine atom would have its chemical shift significantly affected. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the substitution pattern of the indole ring and the placement of the acetic acid side chain at the N1 position. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on general principles and data for related indole structures. Actual experimental values may vary.

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| -COOH | ¹H | 10.0 - 13.0 | Broad Singlet |

| Aromatic-H (C4-C7) | ¹H | 7.0 - 7.8 | Multiplets |

| C3-H | ¹H | ~6.5 | Singlet |

| -CH₂- | ¹H | ~5.0 | Singlet |

| -COOH | ¹³C | 170 - 180 | Singlet |

| Aromatic-C (C4-C7) | ¹³C | 110 - 130 | Multiplets |

| Indole-C (C3a, C7a) | ¹³C | 125 - 140 | Multiplets |

| C3 | ¹³C | ~102 | Singlet |

| C2 | ¹³C | ~85 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental composition.

For this compound (C₁₀H₈INO₂), HRMS would be used to verify its molecular formula. The calculated monoisotopic mass of this compound is 300.9600 g/mol . An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are often employed, which can detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈INO₂ |

| Calculated Monoisotopic Mass | 300.9600 Da |

| Expected m/z for [M+H]⁺ | 301.9678 Da |

| Expected m/z for [M-H]⁻ | 299.9522 Da |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of molecules when they absorb infrared radiation. It is a rapid and effective method for identifying the presence of specific functional groups within a molecule. researchgate.net The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. researchgate.net

Key expected absorptions include a very broad peak in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band between 1700-1725 cm⁻¹ would indicate the C=O (carbonyl) stretch of the carboxylic acid group. The aromatic nature of the indole ring would be confirmed by C=C stretching vibrations within the 1450-1620 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. docbrown.info The C-N stretching of the indole ring would likely appear in the 1300-1350 cm⁻¹ region. Finally, a key feature for this specific molecule would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. nist.gov The absence of a sharp N-H stretching band around 3400 cm⁻¹ would confirm that the indole nitrogen is substituted. docbrown.infonih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1620 | Medium to Weak |

| Acetic Acid Chain | C-O stretch | 1210 - 1320 | Strong |

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for non-volatile compounds like indoleacetic acid derivatives. nih.gov

A reversed-phase HPLC method would typically be developed for this compound. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (containing an acid like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound's purity can be determined by integrating the area of its corresponding peak in the chromatogram, often detected using a UV detector set to a wavelength where the indole ring strongly absorbs (around 220 nm or 280 nm).

Furthermore, HPLC is crucial for separating potential isomers. For instance, the synthesis could potentially yield isomers such as 2-(3-Iodo-1H-indol-1-yl)acetic acid or other positional isomers if the starting materials are not pure. A well-developed HPLC method can resolve these different isomers, allowing for their identification and quantification. For more complex mixtures or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of confirmation by furnishing mass data for each separated peak. nih.gov

Application of X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.

Iv. Computational Chemistry and Molecular Modeling Studies of 2 2 Iodo 1h Indol 1 Yl Acetic Acid

Molecular Docking Investigations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is fundamental in structure-based drug design. For indole (B1671886) derivatives, docking studies have been instrumental in understanding their interactions with various protein targets, such as enzymes and receptors. jocpr.comnih.gov

In a typical docking study, the 3D structure of a target protein is used as a scaffold. The ligand, in this case, an indole-acetic acid derivative, is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy values suggesting a more favorable interaction. mdpi.com For instance, studies on similar indole compounds have explored their binding to targets like the nicotinic acetylcholine (B1216132) receptor and the CDK-5 enzyme. jocpr.commdpi.com These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site.

While specific docking studies for 2-(2-Iodo-1H-indol-1-yl)acetic acid are not extensively documented in the literature, the principles derived from related compounds are applicable. The iodine atom at the 2-position would significantly influence its size, lipophilicity, and potential for halogen bonding, which could be exploited for specific receptor interactions.

Table 1: Representative Protein-Ligand Interactions for Indole Derivatives from Molecular Docking

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) | Potential Significance |

| Hydrogen Bonding | Carboxylic Acid (O, OH) | Serine, Threonine, Asparagine | Key for anchoring the ligand in the binding site. |

| Hydrophobic | Indole Ring | Leucine, Valine, Isoleucine | Contributes to binding affinity and stability. |

| π-Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan | Orients the ligand within the aromatic pocket. |

| Halogen Bonding | Iodine Atom | Carbonyl Oxygen, Lewis Bases | Provides additional specificity and binding strength. |

This table is illustrative, based on common interactions observed for indole derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov For indole-3-acetic acid (IAA), a closely related compound, DFT studies have been used to analyze its conformational space, electronic distribution, and the nature of intramolecular interactions. nih.govunicamp.br

These studies reveal that the indole ring is a highly aromatic system, with the nitrogen's lone pair of electrons participating in delocalization. unicamp.br The substitution pattern on the ring and the conformation of the acetic acid side chain can subtly alter the molecule's electronic properties. Calculations of the molecular electrostatic potential (MEP) map can identify regions of a molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.gov For this compound, quantum calculations would be essential to understand how the electron-withdrawing iodine atom at the 2-position and the N-acetic acid group modify the electron density across the indole scaffold, thereby influencing its reactivity and binding capabilities.

Table 2: Key Parameters from Quantum Chemical Calculations of Indole-3-Acetic Acid (IAA)

| Parameter | Method Example | Finding | Implication for Reactivity/Binding |

| Optimized Molecular Geometry | B3LYP/6-311++G** | Determines the most stable 3D arrangement of atoms, bond lengths, and angles. nih.gov | Provides the foundational structure for docking and other computational studies. |

| Highest Occupied Molecular Orbital (HOMO) | DFT | Indicates regions prone to electrophilic attack (electron donation). | Helps predict metabolic sites and interactions with electron-deficient biological targets. |

| Lowest Unoccupied Molecular Orbital (LUMO) | DFT | Indicates regions prone to nucleophilic attack (electron acceptance). | Relevant for understanding reaction mechanisms and covalent bond formation with targets. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential onto the electron density surface, showing charge distribution. nih.gov | Identifies sites for hydrogen bonding and other electrostatic interactions with a receptor. |

Data generalized from studies on Indole-3-acetic acid (IAA). nih.govunicamp.br

Conformational Analysis and Molecular Dynamics Simulations

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of indole-acetic acid derivatives has shown that the acetic acid side chain can adopt various orientations relative to the indole ring. nih.gov These conformations can be influenced by the solvent environment and interactions within a protein binding site.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time, providing a dynamic picture of its flexibility. For a molecule like this compound, MD simulations could reveal how the side chain moves, the rotational barriers between different conformers, and the stability of specific intramolecular interactions, such as hydrogen bonds. nih.gov Understanding the accessible conformations is critical, as only specific shapes may be able to fit into a target's binding pocket and elicit a biological response.

In Silico Prediction of Potential Biological Target Engagements

In the early stages of drug discovery, computational tools can be used to predict the likely biological targets of a compound. nih.gov This can be achieved through various methods, including reverse docking (docking a single ligand against a library of known protein structures) and pharmacophore-based screening. Online servers and software can also predict a spectrum of biological activities based on a molecule's structure by comparing it to databases of compounds with known activities. nih.govyoutube.com

For this compound, such in silico target prediction could suggest potential therapeutic applications by identifying enzymes, receptors, or ion channels it is likely to interact with. nih.govnih.gov These predictions, while not definitive, provide valuable hypotheses that can be tested experimentally, streamlining the drug discovery process and potentially uncovering novel uses for the compound. nih.gov

Structure-Based and Ligand-Based Design Principles for Indole-Acetic Acid Derivatives

The development of novel indole-acetic acid derivatives is guided by two primary computational design strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the biological target is known. nih.gov Using the protein structure as a guide, medicinal chemists can design molecules that fit precisely into the binding site and form optimal interactions. Molecular docking is a cornerstone of SBDD. nih.gov For example, if designing an inhibitor, one might modify the indole scaffold to introduce groups that interact with specific amino acid residues in the active site, thereby increasing binding affinity and selectivity. researchgate.net

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov This approach relies on the principle that molecules with similar shapes and properties often have similar biological activities. Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This pharmacophore model then serves as a template to search for or design new molecules with the desired features.

Both strategies are crucial for advancing indole-acetic acid derivatives as therapeutic agents. The structural versatility of the indole core allows for systematic modifications to optimize activity against a wide range of biological targets. mdpi.com

V. in Vitro Biological Activity and Mechanistic Research of 2 2 Iodo 1h Indol 1 Yl Acetic Acid Derivatives

Evaluation of Antimicrobial and Antifungal Activity in Culture Models

The emergence of multidrug-resistant microbial and fungal pathogens presents a formidable challenge to global health. This has spurred the search for new antimicrobial and antifungal agents with novel mechanisms of action. Derivatives of indole (B1671886) acetic acid have been a focal point of such research, with various studies evaluating their efficacy against a range of pathogenic microorganisms.

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. Several studies have reported the MIC values for various indole derivatives against clinically relevant bacterial strains.

A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial activity. Notably, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) demonstrated a potent MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net This highlights the potential of incorporating an iodine atom into the indole ring to enhance antibacterial efficacy.

In another study, a series of novel aminoguanidine-indole derivatives were synthesized and tested against a panel of ESKAPE pathogens and clinical resistant Klebsiella pneumoniae isolates. Many of these compounds showed significant antibacterial activity, with MIC values ranging from 4 to 16 µg/mL against clinical K. pneumoniae isolates. nih.gov The study emphasized that the presence and position of halogen atoms, including iodine, are critical for the efficacy of these derivatives. nih.gov

Furthermore, newly synthesized 1H-indole derivatives have been screened for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com While specific MIC values for iodo-derivatives were not detailed in the abstract, the study confirmed that various indole derivatives exhibit significant antimicrobial activity. nanobioletters.com

The antibacterial activity of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has also been investigated. High activity against Staphylococcus aureus and MRSA was observed for several derivatives, with some compounds exhibiting MIC values of less than 1 µg/mL. mdpi.com Specifically, the compound 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole (3n) was noted for its antimicrobial activity, which was comparable to its quinazolinone analog. mdpi.com

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Iodo-Indole Derivatives against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 | mdpi.comresearchgate.net |

| Aminoguanidine-indole derivatives | Clinical Klebsiella pneumoniae isolates | 4-16 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole (3n) | Staphylococcus aureus | Not specified in abstract, but noted for activity | mdpi.com |

In addition to antibacterial properties, indole derivatives have been evaluated for their effectiveness against pathogenic fungi. A study on new 1H-indole derivatives assessed their antifungal activity against Aspergillus niger and Candida albicans using the paper-disk-plate technique. nanobioletters.com The results indicated that the synthesized compounds exhibited significant antifungal activity. nanobioletters.com

Similarly, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated their activity against Candida albicans. mdpi.com Notably, some of the most active compounds against C. albicans included 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) with an MIC of 3.9 µg/mL and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) with an MIC of 3.9 µg/mL. mdpi.com The introduction of a bromine atom into the benzimidazole (B57391) core of a related compound led to a significant increase in its antifungal activity against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound | Fungal Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| New 1H-indole derivatives | Aspergillus niger, Candida albicans | Significant activity observed | nanobioletters.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | mdpi.com |

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. Research into indole derivatives has begun to elucidate their cellular and enzymatic targets.

For a series of 2-(1H-indol-3-yl)ethylthiourea derivatives, one compound showed significant inhibition against Gram-positive cocci by targeting S. aureus topoisomerase IV and DNA gyrase. nih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial drugs.

In another study, molecular docking was used to investigate the targets of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. The study suggested that these compounds might bind to long RSH (RelA/SpoT homolog) proteins, which are involved in the bacterial stress response. mdpi.comresearchgate.net Similarly, for 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, molecular docking analysis identified potential interactions with (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases as part of their antibacterial mechanism. mdpi.com

Investigations into Antineoplastic Potential in Cell Line Models

The search for novel anticancer agents has also led to the investigation of indole derivatives. Several studies have explored the in vitro antineoplastic potential of these compounds against various cancer cell lines.

Dose-response studies are fundamental in determining the cytotoxic efficacy of potential anticancer compounds. A study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives evaluated their anticancer effects against several cancer cell lines, with a particular focus on the HCT-116 colon cancer cell line. nih.govnih.gov Compounds 4g , 4a , and 4c showed potent anticancer activity against HCT-116 cells with IC50 values of 7.1 ± 0.07, 10.5 ± 0.07, and 11.9 ± 0.05 μM/ml, respectively. nih.govnih.gov

In another investigation, a series of pyrazolinyl-indole derivatives were synthesized and screened for their anti-cancer activity. mdpi.com Compounds HD02 , HD05 , and HD12 demonstrated remarkable cytotoxic activities against nine categories of cancer cell lines, including leukemia, colon, breast, and lung cancer. Compound HD05 showed a particularly broad range of cancer cell growth inhibition. mdpi.com

Furthermore, a study on unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives screened these compounds for their antiproliferative activity against the human colorectal carcinoma HCT116 cell line, with some exhibiting moderate to good activity. researchgate.net

Table 3: Dose-Response Data of Selected Indole Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM/ml) | Reference |

|---|---|---|---|

| Compound 4g (a 2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 7.1 ± 0.07 | nih.govnih.gov |

| Compound 4a (a 2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 10.5 ± 0.07 | nih.govnih.gov |

| Compound 4c (a 2-(thiophen-2-yl)-1H-indole derivative) | HCT-116 (Colon) | 11.9 ± 0.05 | nih.govnih.gov |

| Pyrazolinyl-indole derivatives (HD02, HD05, HD12) | Various (Leukemia, Colon, Breast, etc.) | Remarkable cytotoxic activities noted | mdpi.com |

Investigating the effects of these derivatives on cellular pathways provides insight into their mechanisms of antineoplastic action. The active 2-(thiophen-2-yl)-1H-indole derivatives were found to cause cell cycle arrest at the S and G2/M phases. nih.govnih.gov Mechanistically, this was associated with a significant increase in the expression of tumor suppressors miR-30C and miR-107, and a decrease in oncogenic miR-25, IL-6, and C-Myc levels, suggesting that the anticancer activity could be through direct interaction with tumor cell DNA. nih.govnih.gov

For the pyrazolinyl-indole derivatives, molecular docking studies suggested that their activity might be mediated through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com EGFR is a well-known target in cancer therapy, and its inhibition can disrupt signaling pathways that promote cell proliferation and survival.

Anti-inflammatory and Immunomodulatory Properties in In Vitro Assays

Derivatives of 2-(2-iodo-1H-indol-1-yl)acetic acid have been investigated for their potential to modulate inflammatory pathways and immune responses in various in vitro models. These studies often involve assessing the inhibition of key inflammatory mediators and the response of immune cells.

Research on related indole derivatives has demonstrated significant anti-inflammatory effects. For instance, some indole compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Inhibition of NO is a key target in inflammatory conditions, and one study found that a derivative of oleanolic acid, OADP, achieved over 75% inhibition of NO at a concentration of 1 µg/mL. nih.gov Furthermore, analysis of the cell cycle in these stimulated cells indicated a reversal of the arrest in the G0/G1 phase. nih.gov

Mechanistic studies have pointed towards the inhibition of pro-inflammatory cytokine expression, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The blockage of p-IκBα production in LPS-stimulated cells suggests an interruption of the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov

In other in vitro anti-inflammatory assays, such as the albumin denaturation assay and red blood cell membrane stabilization assay, extracts containing indole derivatives have shown significant activity. researchgate.net For example, one extract displayed IC50 values of 288.04±2.78 µg/ml and 467.14±9.56 µg/ml in these assays, respectively. researchgate.net The inhibition of proteinase activity has also been noted, with an IC50 value of 435.28±5.82 µg/ml in one study. researchgate.net

The immunomodulatory potential of related heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, has also been explored. These studies show that certain derivatives can polarize bone marrow-derived macrophages (BMDMs) towards the M1 phenotype, which is associated with an anti-tumoral response, and induce the production of TNF-α. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Related Indole Derivatives

| Assay | Compound/Extract | Key Finding | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Inhibition in RAW 264.7 cells | OADP (Oleanolic acid derivative) | >75% inhibition at 1 µg/mL | nih.gov |

| Albumin Denaturation Assay | Plant Extract containing indoles | IC50: 288.04±2.78 µg/ml | researchgate.net |

| RBC Membrane Stabilization | Plant Extract containing indoles | IC50: 467.14±9.56 µg/ml | researchgate.net |

| Proteinase Inhibitory Activity | Plant Extract containing indoles | IC50: 435.28±5.82 µg/ml | researchgate.net |

| Macrophage Polarization | 1,2,4-oxadiazole derivative 2 | Polarized BMDMs to M1 phenotype, induced TNF-α | nih.gov |

Receptor Binding and Agonist/Antagonist Profiling (e.g., Serotonin (B10506) Receptors)

The structural similarity of the indole nucleus to the neurotransmitter serotonin has prompted investigations into the interaction of indole derivatives with serotonin (5-HT) receptors. These studies are crucial for understanding their potential neurological effects.

A series of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines were synthesized and evaluated for their binding affinities at 5-HT2C and 5-HT2A receptors. nih.gov The findings revealed that these ligands exhibited selectivity for the 5-HT2C receptor over the 5-HT2A receptor. nih.gov

Further functional characterization, both in vitro and in vivo, confirmed that several of these compounds act as 5-HT2C receptor agonists. nih.gov Specifically, compounds designated as 5f, 5l, 5n, 5o, 5q, 14c, 14f, 14k, and 14m demonstrated anticompulsive activity in an animal model of obsessive-compulsive disorder, a condition where serotonin pathways are implicated. nih.gov

Research has also explored the effects of various molecules on ligand binding to serotonin 1A (5-HT1A) receptors. nih.gov Studies using bovine hippocampal membranes have shown that alcohols can inhibit the specific binding of both agonists and antagonists to 5-HT1A receptors in a concentration-dependent manner, highlighting the sensitivity of this receptor to modulatory agents. nih.gov

Table 2: Receptor Binding Profile of Indole Derivatives

| Compound Series | Target Receptors | Key Finding | Functional Activity | Reference |

|---|---|---|---|---|

| Substituted 2-(indol-1-yl)-1-methylethylamines | 5-HT2C and 5-HT2A | Selective for 5-HT2C over 5-HT2A | 5-HT2C Receptor Agonists | nih.gov |

| Substituted 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines | 5-HT2C and 5-HT2A | Selective for 5-HT2C over 5-HT2A | 5-HT2C Receptor Agonists | nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation Studies

The capacity of this compound derivatives to counteract oxidative stress has been evaluated through various in vitro antioxidant assays. These assays typically measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metal ions.

Indole derivatives have shown promise in this area. For example, a methanol (B129727) extract of Enicostemma axillare, which contains indole alkaloids, demonstrated notable antioxidant activity by effectively scavenging free radicals at 46%, outperforming a related compound's 26% capacity. researchgate.net In other studies, extracts containing indole derivatives have exhibited significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide, with IC50 values of 302.93±4.17 µg/ml and 73.07±8.28 µg/ml, respectively. researchgate.net The inhibition of lipid peroxidation induced by Fe2+ was also observed, with an IC50 value of 58.71±2.55 µg/ml. researchgate.net

Furthermore, indole acetic acid (IAA), a related indole compound, has been shown to protect the marine bacterium Sulfitobacter mediterraneus against oxidative stress induced by hydrogen peroxide (H2O2). nih.gov Proteomic and metabolomic analyses revealed that exogenous IAA supplementation helps alleviate amino acid starvation and upregulates proteins involved in DNA replication, recombination, and repair, as well as amino acid transport and metabolism. nih.gov

Table 3: In Vitro Antioxidant Activity of Indole Derivatives

| Assay | Compound/Extract | Result (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Plant Extract containing indoles | IC50: 302.93±4.17 µg/ml | researchgate.net |

| Nitric Oxide Radical Scavenging | Plant Extract containing indoles | IC50: 73.07±8.28 µg/ml | researchgate.net |

| Lipid Peroxidation Inhibition (Fe2+ induced) | Plant Extract containing indoles | IC50: 58.71±2.55 µg/ml | researchgate.net |

| Free Radical Scavenging | Methanol extract of Enicostemma axillare | 46% scavenging | researchgate.net |

Exploration of Antitubercular Activity in Mycobacterial Cultures

A significant area of research for indole derivatives has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of drug-resistant strains has necessitated the search for new antitubercular agents.

Numerous indole derivatives have been designed and tested for their in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. In one extensive study, approximately 300 multi-target compounds were synthesized, incorporating indole and pyridine (B92270) scaffolds. Of these, around 40 compounds demonstrated high activity against the drug-sensitive H37Rv strain (MIC = 0.05-2 µg/mL) and the isoniazid-resistant CN-40 strain (MIC = 0.018-4.44 µg/mL). Notably, some of these compounds were also active against M. avium (MIC = 0.05-1.5 µg/mL for 15 compounds).

Another class of indole derivatives, indole-2-carboxamides, has been identified as potent inhibitors of the mycobacterial membrane protein MmpL3. nih.gov One analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26), exhibited excellent activity against drug-sensitive M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.012 µM. nih.gov This compound was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Similarly, a series of 1,2,3-trisubstituted indolizines were screened for their antitubercular activity. nih.gov Several of these compounds were active against the H37Rv strain with MIC values ranging from 4 to 32 µg/mL. nih.gov Indolizines with an ethyl ester group at the 4-position of the benzoyl ring also showed activity against an MDR strain (MIC = 16-64 µg/mL). nih.gov In silico docking studies suggested that the enoyl-acyl carrier protein reductase (InhA) is a potential target for these indolizine (B1195054) derivatives. nih.gov

Table 4: In Vitro Antitubercular Activity of Indole Derivatives

| Compound Series | Mycobacterial Strain(s) | Activity (MIC) | Potential Target | Reference |

|---|---|---|---|---|

| Indole-pyridine hybrids | M. tuberculosis H37Rv (sensitive) | 0.05-2 µg/mL | Not specified | |

| Indole-pyridine hybrids | M. tuberculosis CN-40 (isoniazid-resistant) | 0.018-4.44 µg/mL | Not specified | |

| Indole-pyridine hybrids | M. avium | 0.05-1.5 µg/mL | Not specified | |

| Indole-2-carboxamides (e.g., compound 26) | M. tuberculosis (drug-sensitive, MDR, XDR) | 0.012 µM (sensitive) | MmpL3 | nih.gov |

| 1,2,3-trisubstituted indolizines | M. tuberculosis H37Rv (sensitive) | 4-32 µg/mL | InhA | nih.gov |

| 1,2,3-trisubstituted indolizines | M. tuberculosis (MDR) | 16-64 µg/mL | InhA | nih.gov |

Vi. Advanced Research Applications and Future Perspectives for 2 2 Iodo 1h Indol 1 Yl Acetic Acid

Development as Chemical Probes for Biological Systems

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in bioactive natural products and pharmaceuticals. nih.govtandfonline.com The introduction of an iodine atom at the 2-position and an acetic acid moiety at the 1-position of the indole ring in 2-(2-Iodo-1H-indol-1-yl)acetic acid provides multiple avenues for its development as a chemical probe.

The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the attachment of fluorophores, affinity tags, or photoreactive groups. This adaptability is crucial for creating tailored probes to investigate biological processes. For instance, iodo-indole derivatives have been explored for their potential in targeting specific biological entities. Studies on compounds like 5-iodoindole (B102021) have demonstrated significant nematicidal activity, suggesting that iodo-indoles can interact specifically with biological targets. nih.gov

Furthermore, indole-based compounds are being investigated as potential agents against neurodegenerative diseases, highlighting their ability to cross biological membranes and interact with intracellular targets. The acetic acid group on this compound can enhance water solubility and provide a carboxylic acid handle for conjugation to biomolecules or for targeted delivery.

The development of indole derivatives as chemical probes is an active area of research. The table below summarizes the potential applications of this compound as a chemical probe.

| Application Area | Rationale for Use of this compound |

| Enzyme Inhibition Studies | The indole acetic acid core can mimic endogenous ligands, while the iodo-substituent can provide specific interactions within an active site. |

| Protein Labeling | The reactive iodine can be used for covalent modification of proteins, and the acetic acid can facilitate targeting. |

| Cellular Imaging | The scaffold can be functionalized with fluorophores to visualize cellular structures or processes. |

| Drug Discovery Lead | Can serve as a fragment or lead compound for identifying novel protein-protein interaction inhibitors. |

Utility in Materials Science: Photovoltaics (Dye-Sensitized Solar Cells) and Optoelectronics

Indole derivatives have emerged as promising components in the field of materials science, particularly in the design of organic dyes for dye-sensitized solar cells (DSSCs) and other optoelectronic devices. researchgate.netacs.orgrsc.org The electron-rich nature of the indole ring system allows it to function as an effective electron donor in D-π-A (donor-π-bridge-acceptor) sensitizers. researchgate.net

In the context of this compound, the indole core can act as the electron donor. The acetic acid group is a well-established anchoring group that can chemisorb onto the surface of semiconductor metal oxides like titanium dioxide (TiO₂), a common photoanode material in DSSCs. researchgate.net This ensures efficient electronic coupling and charge injection from the excited dye molecule into the semiconductor.

The presence of the iodine atom at the 2-position is of particular interest. Heavy atoms like iodine can influence the photophysical properties of the molecule through the heavy-atom effect, potentially promoting intersystem crossing and influencing the lifetime of the excited state. While this can sometimes be detrimental to fluorescence, it can be exploited in other optoelectronic applications. Furthermore, the iodo-substituent can be used as a synthetic handle to further elaborate the molecular structure, for example, by introducing additional chromophores or electron-donating/withdrawing groups to tune the absorption spectrum and energy levels of the dye. nih.gov

The potential utility of indole derivatives in DSSCs is highlighted by research demonstrating that their incorporation can lead to high photon-to-current conversion efficiencies. researchgate.net

| Component of DSSC | Role of this compound Moiety |

| Electron Donor | The electron-rich indole ring can donate electrons upon photoexcitation. |

| Anchoring Group | The carboxylic acid of the acetic acid moiety can bind to the TiO₂ surface. |

| Structural Modifier | The iodine atom allows for further synthetic modifications to optimize performance. |

Role in the Discovery of Novel Bioactive Scaffolds

The indole acetic acid framework is a well-established pharmacophore with a diverse range of biological activities. Derivatives of indole-3-acetic acid, a constitutional isomer of the title compound, are known to exhibit potent and selective antagonism of the CRTH2 receptor, with applications in treating respiratory diseases. nih.gov Additionally, indole acetic acid derivatives have been synthesized and identified as inhibitors of ectonucleotidases, enzymes implicated in cancer progression. nih.gov

This compound represents a unique variation of this bioactive scaffold. The placement of the iodo group at the 2-position and the acetic acid at the N1-position creates a distinct three-dimensional structure and electronic distribution compared to the more commonly studied 3-substituted indoles. This unique arrangement can lead to novel interactions with biological targets and, consequently, new pharmacological profiles.

The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. This interaction can contribute to the binding affinity and selectivity of the compound for its target protein. The versatility of the iodo-group for synthetic elaboration via cross-coupling reactions further enhances the value of this scaffold in generating libraries of diverse compounds for biological screening. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new bioactive compounds and materials increasingly relies on high-throughput screening (HTS) of large chemical libraries. nih.govresearchgate.net Combinatorial chemistry provides a powerful means to rapidly generate such libraries by systematically combining a set of building blocks. nih.govnih.gov

This compound is an ideal building block for combinatorial synthesis. The reactive iodine atom at the C2-position can be readily exploited in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide range of substituents. nih.govacs.org Simultaneously, the carboxylic acid functionality of the acetic acid side chain can be converted to amides, esters, or other derivatives.

This dual functional handle allows for the creation of a two-dimensional library of compounds from a single scaffold. For example, by reacting this compound with a diverse set of boronic acids and amines in a multi-well plate format, a large library of novel indole derivatives can be synthesized and subsequently screened for biological activity or material properties. The amenability of indole derivatives to solid-phase synthesis further enhances their suitability for combinatorial approaches. nih.gov

Sustainable and Green Chemistry Approaches in Synthetic Development

Modern chemical synthesis places a strong emphasis on the principles of green and sustainable chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. beilstein-journals.orgacs.org The synthesis of functionalized indoles, including this compound and its derivatives, can benefit from these approaches.

Recent research has focused on developing more environmentally friendly methods for indole synthesis and functionalization. tandfonline.comnih.gov This includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.com

Catalyst-free reactions: Developing reactions that proceed without the need for metal catalysts or strong acids. acs.org

Green solvents: Utilizing water or other environmentally benign solvents. beilstein-journals.org

Biodegradable catalysts: Employing catalysts derived from renewable resources. nih.gov

For the synthesis of this compound itself, greener approaches to the iodination of the indole ring and the N-alkylation with an acetic acid equivalent could be explored. The development of sustainable synthetic routes is crucial for the large-scale production of this compound for its potential applications.

Unexplored Avenues in Mechanistic Biology and Therapeutic Innovation

Despite the potential applications outlined above, this compound remains a relatively under-explored compound. Its specific biological targets and mechanisms of action are largely unknown. This presents a significant opportunity for future research.

Mechanistic Biology:

Target Identification: Unbiased screening approaches, such as chemical proteomics, could be employed to identify the protein targets of this compound in various cell types.

Pathway Analysis: Once targets are identified, further studies can elucidate the signaling pathways and cellular processes that are modulated by this compound.

Structural Biology: Co-crystallization of the compound with its target proteins can provide detailed insights into its binding mode and the molecular basis of its activity.

Therapeutic Innovation:

New Disease Areas: The unique substitution pattern of this compound may lead to activity in disease areas not typically associated with other indole acetic acid derivatives.

Development of Covalent Inhibitors: The reactive iodo-group could be exploited for the rational design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Prodrug Strategies: The acetic acid moiety could be modified to create prodrugs with improved pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 2-(2-Iodo-1H-indol-1-yl)acetic acid?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. A general approach includes:

Iodination : Introduce iodine at the 2-position of indole via electrophilic substitution using iodine and an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide).

Alkylation : React the iodinated indole with ethyl bromoacetate or chloroacetic acid derivatives to form the acetic acid side chain.

Hydrolysis : If esters are used, hydrolyze under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

Purification often employs silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 6:4 to 5:5 v/v) . For acidic byproducts, acid-base extraction (using NaHCO₃ or HCl) improves purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory and Dermal Protection : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation of fine particles .

- Eye Protection : Safety goggles and accessible eyewash stations are mandatory due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to mitigate volatile byproducts.

- Waste Disposal : Segregate halogenated waste (due to iodine content) in designated containers compliant with local regulations .

Q. How can researchers confirm the structural identity of synthesized this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Look for characteristic signals: indole NH (~12.9 ppm in DMSO-d₆), iodinated aromatic protons (downfield-shifted due to iodine’s electronegativity), and acetic acid protons (~5.0 ppm for CH₂) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ or [M-H]⁻ peaks matching the molecular formula (C₁₀H₈INO₂) .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model iodination transition states, predicting regioselectivity at the indole 2-position.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, H₂O) solvents using COSMO-RS simulations to maximize yield .

- Kinetic Studies : Apply Eyring plots to determine activation energies for key steps (e.g., iodination vs. alkylation) .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer :

- Vibrational Mode Assignments : Compare experimental FT-Raman spectra with scaled DFT frequencies (B3LYP/6-311++G(d,p)) to identify misassigned peaks .

- NMR Chemical Shift Predictions : Use GIAO (Gauge-Independent Atomic Orbital) methods in computational suites like ADF or NWChem to refine δ-values for iodine’s anisotropic effects .

- X-ray Crystallography : If available, resolve crystal structures to validate bond lengths/angles and recalibrate computational models .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Leverage Pd catalysts (e.g., Pd(OAc)₂/XPhos) for C-N bond formation, exploiting iodine as a directing group.

- Suzuki-Miyaura Coupling : Substitute iodine with aryl boronic acids under Pd(0) catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Radical Reactions : Utilize iodine’s leaving-group propensity in decarboxylative radical additions under Fe(III)/visible light conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.